molecular formula C10H12N2O2 B11906541 6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 754963-56-9

6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B11906541
CAS No.: 754963-56-9
M. Wt: 192.21 g/mol
InChI Key: ZWQXRXIJLDMLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-Amino-Tic) is a conformationally constrained cyclic amino acid derivative. Its structure combines a tetrahydroisoquinoline scaffold with a carboxylic acid group at position 3 and an amino substituent at position 4.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

754963-56-9

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5,11H2,(H,13,14)

InChI Key

ZWQXRXIJLDMLST-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optical Purity

SubstrateAcid CatalystTemperature (°C)Time (h)Yield (%)Optical Purity (% ee)
L-PhenylalanineH₂SO₄50–803–129050–85
L-m-TyrosineHBr60695100

Key modifications include using L-m-tyrosine to preserve stereochemistry, yielding 100% enantiomeric excess (ee). The absence of chlorine-containing byproducts enhances safety for large-scale production.

Solid-Phase Synthesis with Orthogonal Protection

US20020055637A1 details a solid-phase strategy for functionalizing tetrahydroisoquinoline carboxylates. The method involves:

  • Attaching an orthogonally protected amino-substituted tetrahydroisoquinoline carboxylate to a resin.

  • Sequential deprotection and functionalization of the amino group at position 6.

  • Cleavage from the solid support to yield 6-Amino-Tic.

Advantages and Limitations

  • Advantages : Enables combinatorial diversification; achieves >90% purity after HPLC.

  • Limitations : Requires specialized resins (e.g., Wang resin) and multi-step protection/deprotection.

Cycloaddition Approaches for Ring Formation

A cycloaddition strategy reported in European Journal of Organic Chemistry constructs the tetrahydroisoquinoline core via enyne metathesis and Diels-Alder reactions. Starting from Schiff base 8 (a glycine equivalent), enyne building blocks (12 , 13 , 21 , 22 ) undergo cycloisomerization to form dienes (23 , 24 , 26 , 29 ). Subsequent [2+2+2] cyclotrimerization with Wilkinson’s catalyst (RhCl(PPh₃)₃) yields 6-Amino-Tic derivatives in 70–80% yield.

Key Reaction Steps

  • Enyne Metathesis : Forms exocyclic dienes at 40°C using Grubbs catalyst.

  • Cyclotrimerization : Achieves regioselective amination at position 6 via rhodium-mediated catalysis.

Post-Synthetic Functionalization of Tetrahydroisoquinoline Frameworks

J-stage research demonstrates bromination and amidation of preformed tetrahydroisoquinoline cores to introduce amino groups. For example:

  • Bromination of methyl 6-hydroxytetrahydroisoquinoline-3-carboxylate with PBr₃.

  • Displacement of bromide with ammonia or azide followed by reduction.

Yield Optimization

Starting MaterialBrominating AgentAmidation AgentFinal Yield (%)
6-Hydroxy-Tic derivativePBr₃NH₃ (aq.)65
6-Bromo-Tic derivativeN/ANaN₃, LiAlH₄72

This method offers flexibility but requires stringent control over reaction stoichiometry to avoid over-bromination .

Scientific Research Applications

Synthesis and Structural Importance

The synthesis of 6-amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through various methodologies. Recent advancements have utilized chemoenzymatic approaches that enhance the enantioselectivity of the synthesis process. For instance, a study reported the use of D-amino acid oxidase from Fusarium solani, which facilitated the kinetic resolution of racemic tetrahydroisoquinoline carboxylic acids, yielding high enantiomeric excess values (up to >99%) and good isolated yields (82% and 73%) for specific derivatives .

Table 1: Synthetic Methods for Tetrahydroisoquinoline-3-carboxylic Acid Derivatives

MethodologyDescriptionYield (%)Enantiomeric Excess (%)
Chemoenzymatic SynthesisUtilizes D-amino acid oxidase for kinetic resolution82>99
Pictet–Spengler ReactionTraditional method for synthesizing isoquinoline derivativesVariesVaries
Bischler–Nepieralski ReactionAnother classical method for isoquinoline synthesisVariesVaries
Diels–Alder ReactionModern synthetic approach for constructing complex derivativesVariesVaries

Neurological Effects

Research has indicated that certain derivatives of this compound exhibit significant effects on locomotor activity in animal models. A study demonstrated that these compounds could transiently enhance locomotor activity in mice following peripheral injection. Notably, some derivatives were identified as endogenous compounds in the rat brain and may play a physiological role in modulating neurotransmitter levels .

Therapeutic Potential in Dopaminergic Diseases

The compound has been explored for its therapeutic potential in treating dopaminergic nerve diseases. Specific tetrahydroisoquinoline derivatives have shown promise as pharmacological agents targeting conditions such as Parkinson's disease. These compounds are believed to interact with dopaminergic pathways, potentially alleviating symptoms associated with dopaminergic degeneration .

Case Studies and Clinical Insights

Case Study 1: Locomotor Activity Enhancement
A series of experiments demonstrated that intraperitoneal administration of selected tetrahydroisoquinoline derivatives led to increased locomotor activity in mice. The study highlighted the correlation between compound structure and activity levels, suggesting a mechanism involving modulation of endogenous amines .

Case Study 2: Dopaminergic Activity
In a clinical setting, the application of this compound derivatives was investigated for their effects on patients with Parkinson's disease. Preliminary results indicated improvements in motor function and reduced severity of symptoms when administered alongside standard therapies .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic)

  • Structural Features: Tic lacks substituents on the aromatic ring but shares the core tetrahydroisoquinoline-3-carboxylic acid structure.
  • Functional Role: Tic is a well-known phenylalanine analogue used to restrict peptide backbone conformation, improving resistance to enzymatic degradation and stabilizing β-turn structures .
  • Key Difference: The absence of a 6-amino group limits its hydrogen-bonding capacity compared to 6-Amino-Tic, which may reduce its versatility in targeting specific receptors .

7-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Htc)

  • Structural Features: Htc contains a hydroxyl group at position 7 instead of the amino group at position 5.
  • Functional Role : Htc mimics tyrosine’s active conformation in opioid peptides, enhancing binding to μ-opioid receptors (MOR) .

6-Bromo-1,2,3,4-Tetrahydroquinoline-3-Carboxylic Acid

  • Structural Features: This compound replaces the tetrahydroisoquinoline scaffold with a tetrahydroquinoline ring and introduces a bromine atom at position 6.
  • Functional Role : Bromine’s electron-withdrawing properties enhance electrophilic reactivity, making it useful in cross-coupling reactions for drug synthesis .
  • Key Difference: The tetrahydroquinoline core and bromine substituent diverge significantly from 6-Amino-Tic’s structure, reducing its utility in mimicking aromatic amino acids .

α,β-Dimethyl-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid

  • Structural Features : Methyl groups at α and β positions restrict side-chain rotation.
  • Functional Role : These derivatives stabilize gauche(-) conformations, making them valuable for designing peptides with predefined tertiary structures .

Receptor Binding and Selectivity

  • 6-Amino-Tic vs. Htc: Htc’s 7-hydroxy group is critical for opioid receptor binding, as seen in derivatives like BU09059, a κ-opioid receptor antagonist .
  • 6-Amino-Tic vs. Tic: Tic is widely used in peptidomimetics (e.g., JDTic, a κ-opioid antagonist) but lacks functional groups for targeted hydrogen bonding. 6-Amino-Tic’s amino group may improve affinity for receptors requiring cationic interactions .

Enzyme Inhibition

  • Influenza PA Inhibition: Derivatives of 6,7-dihydroxy-Tic (e.g., 6,7-dihydroxyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) inhibit influenza virus replication by targeting PA endonuclease .
  • 6-Amino-Tic Potential: The 6-amino group could enhance metal-coordination in enzyme active sites, similar to hydroxyl groups, but with altered pH-dependent behavior .

Data Table: Structural and Functional Comparison

Compound Substituent(s) Key Applications Receptor/Enzyme Targets Reference
6-Amino-Tic 6-NH₂ Peptidomimetics, enzyme inhibitors Opioid receptors, viral PA
Tic None Conformational stabilization in peptides Opioid receptors, proteasomes
Htc 7-OH Opioid receptor agonists/antagonists μ-, κ-Opioid receptors
6-Bromo-Tic 6-Br Synthetic intermediate N/A
α,β-Dimethyl-Tic α,β-CH₃ Peptide tertiary structure stabilization Custom peptide designs

Biological Activity

Overview

6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ) is a compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is part of the tetrahydroisoquinoline family, which includes various alkaloids known for their neuroprotective and anti-inflammatory properties. The structural characteristics of this compound allow it to interact with multiple biological targets.

1. Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. A study found that 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid acts as a peroxisome proliferator-activated receptor (PPAR) gamma agonist, enhancing neuroprotection and reducing inflammation in neuronal cells .

2. Antidiabetic Properties

The compound has shown promise in managing diabetes. Specifically, KY-021 (a derivative of THIQ) demonstrated significant reductions in plasma glucose and triglyceride levels in diabetic mouse models. It exhibited an effective concentration (EC50) of 11.8 nM for PPAR gamma activation and improved oral glucose tolerance at doses ranging from 1 to 3 mg/kg .

3. Antimicrobial Activity

THIQ derivatives have been evaluated for their antimicrobial properties. A novel series of isoquinoline dipeptides derived from THIQ showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

4. Anti-inflammatory Activity

The anti-inflammatory potential of THIQ was highlighted in studies where it inhibited the production of pro-inflammatory cytokines like IL-6 and TNF-α. Compounds derived from THIQ exhibited stronger inhibitory effects than conventional anti-inflammatory drugs like dexamethasone .

The biological activities of this compound can be attributed to several mechanisms:

  • PPAR Gamma Activation : This pathway is crucial for regulating glucose metabolism and reducing inflammation.
  • Inhibition of Pro-inflammatory Cytokines : The ability to modulate cytokine levels contributes to its anti-inflammatory effects.
  • Antimicrobial Mechanisms : The structure of THIQ allows it to interfere with bacterial cell wall synthesis and metabolic processes.

Case Studies

StudyFindings
PubMed Study on NeuroprotectionDemonstrated that THIQ derivatives protect neuronal cells via PPAR gamma activation .
Diabetic Mouse ModelKY-021 reduced blood glucose levels significantly with minimal toxicity over prolonged use .
Antimicrobial EvaluationIsoquinoline dipeptides showed potent activity against resistant bacterial strains .

Q & A

Q. What are the established synthetic routes for 6-Amino-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?

The synthesis typically involves multi-step organic reactions. A foundational method starts with phenylalanine, which undergoes cyclization with formaldehyde and concentrated HCl to form 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride . Subsequent N-alkylation or substitution at the 6-position introduces the amino group. Advanced protocols may employ regioselective functionalization, as seen in the synthesis of substituted analogs, to ensure precise modification .

Key Steps :

  • Cyclization of phenylalanine derivatives.
  • N-Alkylation or nucleophilic substitution for amino group introduction.
  • Purification via recrystallization or chromatography.

Q. How is stereochemical purity achieved during synthesis?

Optically pure forms are obtained using chiral resolution or asymmetric synthesis. For example, Hayashi et al. demonstrated the use of enantioselective reagents to isolate (3R)- and (3S)-isomers, critical for biological activity studies . Chiral HPLC or enzymatic resolution may further ensure stereochemical integrity.

Q. What analytical methods validate the compound’s structure and purity?

  • NMR Spectroscopy : Confirms backbone structure and substituent positions.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity and resolves stereoisomers .
  • X-ray Crystallography : Resolves absolute configuration (if crystals are obtainable).

Advanced Research Questions

Q. How do structural modifications at the 6-position influence biological activity?

Substituents at the 6-position significantly alter binding affinity and pharmacokinetics. For instance:

  • Fluorine : Enhances target binding via electronegativity and hydrophobic interactions (observed in fluorinated analogs with improved enzyme inhibition) .
  • Methoxy or Ethoxy Groups : Increase steric bulk, potentially reducing off-target interactions but affecting solubility .

Comparative Table :

SubstituentBiological ImpactSource
-NH₂Base structure; moderate activity
-FEnhanced enzyme inhibition
-OCH₃Altered solubility & selectivity

Q. What strategies resolve contradictions in reported biological data?

Discrepancies may arise from:

  • Synthesis Variability : Impurities or stereochemical differences (e.g., racemic vs. enantiopure forms) .
  • Assay Conditions : Variations in pH, temperature, or cell lines . Resolution Steps :
  • Reproduce synthesis under controlled conditions.
  • Validate biological assays using standardized protocols.

Q. How does the compound interact with enzymatic targets?

Mechanistic studies involve:

  • Docking Simulations : Predict binding modes with targets like phenylethanolamine N-methyltransferase .
  • Kinetic Assays : Measure inhibition constants (e.g., IC₅₀) using fluorogenic substrates .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

Q. What are the challenges in synthesizing phosphonic acid analogs?

Introducing phosphonate groups requires regioselective N-acyliminium ion activation. Recent methods involve benzyl chloroformate-mediated phosphorylation, though yields depend on steric and electronic factors .

Methodological Considerations

  • Stereochemical Analysis : Always report enantiomeric excess (e.e.) and use chiral columns for HPLC .
  • Biological Replication : Perform dose-response curves in triplicate to account for variability .
  • Data Transparency : Disclose synthesis conditions (e.g., solvent, catalysts) to enable reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.